molecular formula C20H23ClN2O3S B3506030 4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

Cat. No. B3506030
M. Wt: 406.9 g/mol
InChI Key: UTZCVWNHWCPLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that belongs to the class of N-substituted piperidines.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves the inhibition of certain enzymes and proteins that are involved in various physiological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide have been studied extensively in scientific research. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in lab experiments is its potent and selective inhibition of HDACs and Hsp90. This makes it a useful tool for studying the role of these enzymes and proteins in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the scientific research on 4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further research is needed to better understand its mechanism of action and potential side effects in order to optimize its therapeutic potential.

Scientific Research Applications

The potential therapeutic applications of 4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide have been investigated in various scientific research studies. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it has been investigated for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

4-chloro-N-(2-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-16-7-3-4-8-19(16)23(15-20(24)22-13-5-2-6-14-22)27(25,26)18-11-9-17(21)10-12-18/h3-4,7-12H,2,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZCVWNHWCPLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.